molecular formula C15H14N4S B3038512 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide CAS No. 866050-32-0

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide

Cat. No.: B3038512
CAS No.: 866050-32-0
M. Wt: 282.4 g/mol
InChI Key: YYGWONONLDTYGX-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an indene moiety with a triazolopyrimidine core, linked via a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide typically involves multi-step organic reactions One common approach starts with the preparation of the indene derivative, followed by the formation of the triazolopyrimidine core

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core or the indene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl ether
  • 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl amine

Uniqueness

Compared to similar compounds, 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide is unique due to the presence of the methyl sulfide group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-20-15-17-14-16-13(7-8-19(14)18-15)12-6-5-10-3-2-4-11(10)9-12/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGWONONLDTYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC(=NC2=N1)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141203
Record name 5-(2,3-Dihydro-1H-inden-5-yl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866050-32-0
Record name 5-(2,3-Dihydro-1H-inden-5-yl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866050-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dihydro-1H-inden-5-yl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 2
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 3
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 4
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 5
Reactant of Route 5
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide
Reactant of Route 6
Reactant of Route 6
5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide

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